N-isopropylthiophene-2-carboximidoyl chloride
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Overview
Description
Preparation Methods
The synthesis of N-isopropylthiophene-2-carboximidoyl chloride typically involves the reaction of thiophene-2-carboximidoyl chloride with isopropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control .
Chemical Reactions Analysis
N-isopropylthiophene-2-carboximidoyl chloride undergoes various chemical reactions, including:
Scientific Research Applications
N-isopropylthiophene-2-carboximidoyl chloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-isopropylthiophene-2-carboximidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity or function . The compound may also participate in signaling pathways, influencing cellular processes and responses .
Comparison with Similar Compounds
N-isopropylthiophene-2-carboximidoyl chloride can be compared with other similar compounds, such as:
Thiophene-2-carboximidoyl chloride: Lacks the isopropyl group, leading to different reactivity and properties.
N-methylthiophene-2-carboximidoyl chloride: Contains a methyl group instead of an isopropyl group, resulting in variations in steric and electronic effects.
N-ethylthiophene-2-carboximidoyl chloride: Has an ethyl group, which affects its chemical behavior and applications.
Properties
IUPAC Name |
N-propan-2-ylthiophene-2-carboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNS/c1-6(2)10-8(9)7-4-3-5-11-7/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZPNTWNMFCOPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(C1=CC=CS1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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